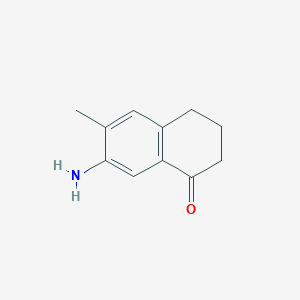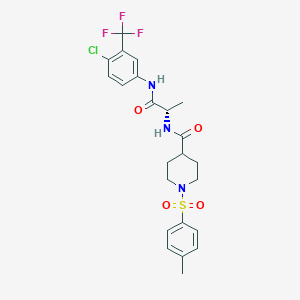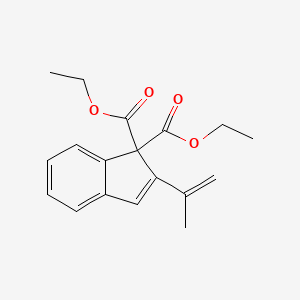
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate is an organic compound with a complex structure that includes an indene core substituted with diethyl ester groups and a prop-1-en-2-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate typically involves the reaction of indene derivatives with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the malonate ester group is introduced to the indene core. The reaction conditions often require refluxing the mixture in ethanol to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells .
類似化合物との比較
Similar Compounds
Diethyl 2-(prop-1-en-2-yl)-cyclopropane-1,1-dicarboxylate: Similar structure but with a cyclopropane ring instead of an indene core.
Diethyl 2-(prop-1-en-2-yl)-naphthalene-1,1-dicarboxylate: Similar structure but with a naphthalene core.
Uniqueness
Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate is unique due to its indene core, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
919287-60-8 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
diethyl 2-prop-1-en-2-ylindene-1,1-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-5-21-16(19)18(17(20)22-6-2)14-10-8-7-9-13(14)11-15(18)12(3)4/h7-11H,3,5-6H2,1-2,4H3 |
InChIキー |
IPVGMLNPISVEEF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C2=CC=CC=C2C=C1C(=C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


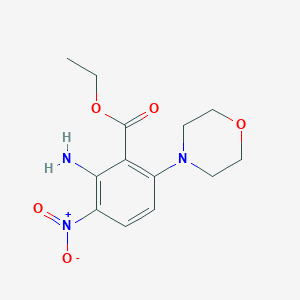
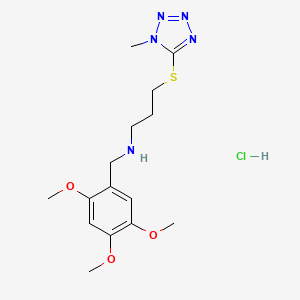
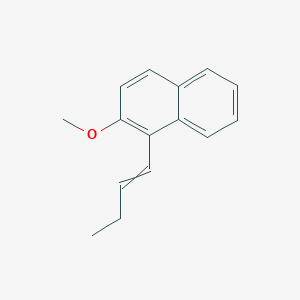

![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
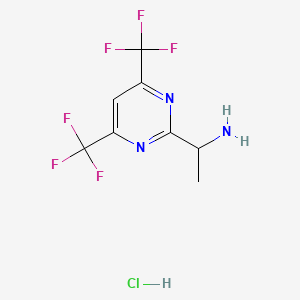
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)


